molecular formula C19H33N5O6 B14230267 Glycyl-L-valyl-L-prolylglycyl-L-valine CAS No. 783335-79-5

Glycyl-L-valyl-L-prolylglycyl-L-valine

Cat. No.: B14230267
CAS No.: 783335-79-5
M. Wt: 427.5 g/mol
InChI Key: XMYGGJJCUYXORX-RCBQFDQVSA-N
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Description

Significance of Pentapeptides in Contemporary Biochemical Research

Pentapeptides are at the forefront of various biochemical research areas due to their manageable size for synthesis and their capacity to exhibit significant biological activity. Their importance is highlighted in several key domains:

Drug Discovery and Therapeutics: Peptides are increasingly explored as therapeutic agents because of their high specificity and potency, often with lower toxicity compared to small molecule drugs. pharmtech.com Pentapeptides are being developed for a range of applications, including treatments for cancer and metabolic disorders. pharmtech.comnih.gov For instance, the pentapeptide Palmitoyl Pentapeptide-4 (Matrixyl) is utilized in cosmetics for its ability to stimulate the renewal of the extracellular matrix in fibroblasts. patsnap.com

Biomaterials and Tissue Engineering: Certain pentapeptide sequences, particularly the Val-Pro-Gly-X-Gly (where X can be any amino acid except proline) motif, are the building blocks of elastin-like polypeptides (ELPs). nih.govacs.org These biopolymers can be genetically engineered to create "smart" materials that respond to stimuli like temperature, making them valuable for applications in drug delivery and tissue repair. nih.govtandfonline.com Their biocompatibility and biodegradability make them highly suitable for simulating the extracellular environment of elastic tissues. nih.gov

Understanding Protein-Protein Interactions: Pentapeptides can be designed to mimic specific regions of larger proteins, serving as tools to study and inhibit protein-protein interactions, which are crucial in many disease pathways. mdpi.com

Cellular Signaling: As signaling molecules, peptides can modulate a variety of physiological processes. Research on elastin-derived peptides, which include pentapeptide repeats, has shown they can have chemotactic effects, attracting cells like fibroblasts and monocytes, which is significant for wound healing and inflammatory responses. nih.govnih.gov

The versatility of pentapeptides, from their role in fundamental biological processes to their application in advanced materials and medicine, underscores their substantial significance in modern biochemical research.

Structural Framework of Glycyl-L-valyl-L-prolylglycyl-L-valine within Peptide Science

Amino Acid Composition of this compound

Amino Acid Abbreviation Side Chain Property Key Structural Contribution
Glycine (B1666218) Gly / G Nonpolar, Aliphatic As the smallest amino acid, it provides conformational flexibility to the peptide backbone.
L-valine Val / V Nonpolar, Aliphatic Its bulky, hydrophobic isopropyl side chain contributes to hydrophobic interactions. wikipedia.org

The presence of proline in the central position is particularly significant. Proline's rigid structure plays a critical role in the conformation of peptides, often forcing the peptide chain to adopt specific secondary structures. nih.govacs.org The flanking glycine residues, with their minimal steric hindrance, can accommodate the conformational constraints imposed by the proline residue. The two L-valine residues, being hydrophobic, may drive the peptide to fold in aqueous environments to shield these residues from water, or to participate in hydrophobic interactions with other molecules.

This sequence shares similarities with the repeating pentapeptide motif (VPGXG) found in the protein elastin (B1584352). nih.gov Elastin-like polypeptides built from these repeats exhibit a temperature-dependent reversible phase transition, which is crucial for their self-assembly into ordered structures. acs.org The Gly-Val-Pro-Gly-Val sequence suggests that it could potentially exhibit similar structural behaviors, such as forming β-spiral structures.

Calculated Physicochemical Properties of this compound

Property Value
Molecular Formula C21H37N5O6
Molecular Weight 455.55 g/mol

Note: These properties are calculated based on the amino acid sequence and have not been experimentally verified from published literature for this specific peptide.

Current Research Trajectories and Unexplored Dimensions Pertaining to this compound

Direct experimental research on this compound is not readily found in the existing scientific literature. However, based on its structure and comparison with analogous peptides, several promising research trajectories and unexplored dimensions can be proposed.

Biological Activity in Tissue Repair and Inflammation: A closely related hexapeptide, Val-Gly-Val-Ala-Pro-Gly (VGVAPG), which is a repeating sequence in elastin, has been demonstrated to be a chemotactic agent for fibroblasts and monocytes. nih.govnih.gov This biological activity is crucial for processes like wound healing and immune response. Given the structural similarity, a primary avenue of research would be to synthesize this compound and investigate its potential chemotactic and cell-signaling properties. Such studies could reveal its utility in regenerative medicine.

Elastin-Like Polypeptide (ELP) Applications: The peptide's sequence is reminiscent of the canonical VPGXG repeat of ELPs. nih.gov Research could focus on synthesizing polymers based on the Gly-Val-Pro-Gly-Val repeat. These novel ELPs could then be characterized for their thermo-responsive properties and their potential to self-assemble into nanostructures like micelles or nanofibers. nih.gov This could open up applications in targeted drug delivery systems, where the peptide-based material could release a therapeutic agent in response to local temperature changes, or in tissue engineering as a biocompatible scaffold. nih.govtandfonline.com

Conformational and Structural Analysis: The central proline residue is expected to strongly influence the peptide's three-dimensional shape. nih.govfrontiersin.org Detailed conformational studies using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and circular dichroism would be essential to determine its preferred secondary structure in different solvent environments. acs.orgacs.org Understanding whether it forms stable β-turns or other structures is critical to elucidating its potential biological function and for designing peptidomimetics.

Biochemical Stability and Degradation: An unexplored but crucial aspect is the peptide's stability in biological fluids. Investigating its susceptibility to degradation by proteases would be vital for assessing its potential as a therapeutic agent. The presence of a proline residue can sometimes confer resistance to certain proteases, a hypothesis that warrants experimental validation for this specific sequence.

In essence, while this compound remains an uncharacterized peptide, its constituent amino acids and similarity to well-studied bioactive peptides suggest it is a candidate for research in biomaterials, tissue engineering, and cell signaling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

783335-79-5

Molecular Formula

C19H33N5O6

Molecular Weight

427.5 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C19H33N5O6/c1-10(2)15(22-13(25)8-20)18(28)24-7-5-6-12(24)17(27)21-9-14(26)23-16(11(3)4)19(29)30/h10-12,15-16H,5-9,20H2,1-4H3,(H,21,27)(H,22,25)(H,23,26)(H,29,30)/t12-,15-,16-/m0/s1

InChI Key

XMYGGJJCUYXORX-RCBQFDQVSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CN

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)CN

Origin of Product

United States

Synthetic Methodologies for Glycyl L Valyl L Prolylglycyl L Valine

Solid-Phase Peptide Synthesis (SPPS) Strategies for Glycyl-L-valyl-L-prolylglycyl-L-valine Elaboration

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is the most common method for creating peptides like Gly-Val-Pro-Gly-Val. luxembourg-bio.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer support or resin. bachem.comyoutube.com The key advantage of SPPS is the ability to use excess reagents to drive reactions to completion, with purification at each step simplified to washing and filtration to remove soluble by-products and unreacted reagents. luxembourg-bio.compeptide.com

The general cycle for SPPS consists of:

Deprotection: Removal of the temporary Nα-protecting group from the resin-bound amino acid or peptide.

Washing: Rinsing the resin to remove the deprotection agent and by-products.

Coupling: Addition of the next Nα-protected amino acid, which has been activated to facilitate peptide bond formation.

Washing: Rinsing the resin to remove excess activated amino acid and coupling reagents.

This cycle is repeated until the desired sequence is assembled. Finally, the peptide is cleaved from the resin support, and all permanent side-chain protecting groups are removed. youtube.compeptide.com For the Gly-Val-Pro-Gly-Val sequence, synthesis would typically proceed from the C-terminus (Valine) to the N-terminus (Glycine).

Reaction Kinetics and Efficiency of Peptide Bond Formation

The formation of a peptide bond is a thermodynamically unfavorable, endergonic process that requires an input of energy. reddit.com In chemical synthesis, this is achieved by activating the carboxyl group of the incoming amino acid. However, the reaction is kinetically stable once formed. reddit.com The rate and efficiency of peptide bond formation are influenced by several factors, including steric hindrance and the nature of the amino acids involved.

The sequence Gly-Val-Pro-Gly-Val contains two specific kinetic challenges:

Steric Hindrance: The valine residues possess bulky isopropyl side chains, which can sterically hinder the approach of the activated carboxyl group to the free amino group on the growing peptide chain. This can lead to incomplete or slow coupling reactions.

Proline Conformation: Proline is an N-alkylamino acid, and its unique cyclic structure restricts its conformation. Peptide bond formation involving proline is known to be significantly slower than with other amino acids. researchgate.net

To overcome these kinetic hurdles and ensure high coupling efficiency, potent activating agents are employed. Common coupling reagents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium/aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These reagents react with the Nα-protected amino acid to form a highly reactive intermediate that readily couples with the N-terminus of the resin-bound peptide.

Coupling ReagentTypeAdvantagesConsiderations for Gly-Val-Pro-Gly-Val
DIC/Oxyma Carbodiimide + AdditiveLow cost, efficient.May require longer reaction times for hindered couplings (e.g., Val-Pro).
HBTU/HATU Uronium/Aminium SaltFast reaction rates, high efficiency.Highly effective for overcoming steric hindrance from Valine residues and slow kinetics of Proline.
PyBOP Phosphonium SaltLow risk of racemization, very efficient.Excellent choice for maintaining stereochemical integrity, especially at the Valine residues.

Solution-Phase Peptide Synthesis Approaches for this compound Fragments

Solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), was the primary method before the advent of solid-phase techniques. nih.gov While SPPS is often more laborious for long peptides, it remains highly valuable for the synthesis of short peptides and peptide fragments. nih.govspringernature.com A key advantage of the solution-phase approach is that intermediates can be purified at each step, potentially leading to a purer final product. bachem.com

For Gly-Val-Pro-Gly-Val, a fragment condensation strategy could be employed. springernature.com This involves synthesizing smaller fragments of the peptide, such as Gly-Val and Pro-Gly-Val, separately in solution. These purified fragments are then coupled together to form the final pentapeptide.

Example Fragment Condensation Strategy:

Synthesis of Fragment 1 (e.g., Boc-Pro-Gly-Val-OMe): The tripeptide is built stepwise in solution using appropriate protecting groups (e.g., Boc for N-terminus, methyl ester for C-terminus).

Synthesis of Fragment 2 (e.g., Fmoc-Gly-Val-OH): The dipeptide is synthesized separately.

Fragment Coupling: The protecting groups at the ends of the fragments are selectively removed, and the two purified fragments are coupled together in solution using a coupling reagent with a low risk of racemization.

This approach can circumvent some of the aggregation and kinetic issues encountered in SPPS, particularly for "difficult sequences". luxembourg-bio.com

Chemoenzymatic Synthesis of this compound and its Precursors

Chemoenzymatic peptide synthesis (CEPS) combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. bachem.comrsc.org This "green chemistry" approach often reduces the need for extensive protecting group strategies and minimizes side reactions like racemization. bachem.com

For the synthesis of Gly-Val-Pro-Gly-Val, enzymes such as ligases or acyltransferases could be used. researchgate.net A common strategy involves using a specialized peptide ligating enzyme, or "peptiligase," to join shorter peptide fragments. bachem.com For instance, chemically synthesized fragments like Gly-Val and Pro-Gly-Val could be enzymatically ligated in an aqueous buffer. This method is highly regio- and stereoselective. bachem.com

Research has demonstrated the efficient enzymatic synthesis of the dipeptide Val-Gly using L-amino acid esterase (LAE), showcasing the potential for using enzymes to create the precursor fragments needed for the full pentapeptide. researchgate.net

Advanced Purification and Isolation Techniques for Synthetic this compound

Following synthesis and cleavage from the resin, the crude peptide product contains the target molecule along with various impurities, such as truncated or deletion sequences. researchgate.net Therefore, robust purification is essential to isolate Gly-Val-Pro-Gly-Val with high purity.

The standard and most effective method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . rsc.orgresearchgate.net

Principle: The crude peptide mixture is dissolved in a polar mobile phase and passed through a column packed with a nonpolar stationary phase (e.g., C18 silica). The separation is based on the hydrophobicity of the components.

Elution: A gradient of increasing organic solvent (e.g., acetonitrile) concentration is used to elute the peptides. More hydrophobic peptides, including the target Gly-Val-Pro-Gly-Val, interact more strongly with the stationary phase and elute later. Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution. researchgate.net

Another valuable technique, particularly for initial cleanup or for applications where high-throughput is needed, is Solid-Phase Extraction (SPE) . nih.govmdpi.com RP-SPE can be used as a simple, economical, and fast method to remove a significant portion of impurities before a final polishing step with RP-HPLC. nih.gov This two-step process can improve the efficiency and lifespan of the more expensive HPLC columns.

After purification, the collected fractions containing the pure peptide are typically combined and lyophilized (freeze-dried) to obtain the final product as a stable, fluffy white powder.

Structural Elucidation and Conformational Analysis of Glycyl L Valyl L Prolylglycyl L Valine

Advanced Spectroscopic Characterization of Glycyl-L-valyl-L-prolylglycyl-L-valine

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structure Determination

No published studies are available that report the use of 1D and 2D NMR techniques for the structural determination of this compound.

There are no specific experimental details on the application of NMR pulse sequences such as COSY, TOCSY, NOESY, HSQC, or HMBC for the resonance assignment and connectivity analysis of this pentapeptide.

Quantitative conformational analysis based on NMR parameters like nuclear Overhauser effects (NOEs), coupling constants (J-couplings), or chemical shift index (CSI) has not been reported for this compound.

Vibrational Spectroscopy for Secondary Structural Motifs

There is no available literature detailing the investigation of the secondary structure of this compound using vibrational spectroscopy.

Specific FT-IR spectra and the analysis of the Amide I and Amide II bands to determine the secondary structural elements (e.g., β-turns, random coils) of this pentapeptide are not documented.

No Raman spectroscopic data has been published that would allow for an analysis of the side chain and backbone vibrations of this compound.

Circular Dichroism (CD) Spectroscopy for Chiral Conformations

Circular Dichroism (CD) spectroscopy is a powerful technique for examining the secondary structure of peptides and proteins in solution. nih.gov It measures the differential absorption of left and right circularly polarized light by chiral molecules, providing distinct spectral signatures for different conformations like α-helices, β-sheets, β-turns, and polyproline II (PPII) helices. nih.govnih.gov

For a peptide such as this compound, CD spectroscopy can differentiate between a compact, folded structure, such as a β-turn, and a more extended, flexible conformation, like a PPII helix or an unordered state. The spectral features of a PPII structure are notably different from those of a disordered structure. A key distinguishing feature is the presence of a positive peak around 220 nm for a PPII conformation, which is absent in disordered peptides. nih.gov Synchrotron radiation circular dichroism (SRCD) spectroscopy, with its ability to collect data at lower wavelengths (down to 170 nm), can provide even higher information content for distinguishing these structures. nih.gov The analysis of the CD spectrum of this compound would thus provide critical insights into its dominant solution-state conformation, revealing the presence and relative population of ordered structures.

X-ray Crystallography and Solid-State Structural Insights

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms within a crystalline solid. This technique is invaluable for understanding the precise bond lengths, bond angles, and torsional angles of a peptide, as well as the intermolecular interactions that stabilize the crystal lattice. nih.govnih.govnih.gov

The initial and often most challenging step in X-ray crystallography is the growth of high-quality single crystals. For peptides like this compound, a common method is slow evaporation from an aqueous solution. nih.gov For instance, single crystals of the related dipeptide Glycyl-L-Valine have been successfully grown using distilled water as the solvent at room temperature. nih.gov The process can sometimes be lengthy, requiring weeks or even months to yield crystals suitable for diffraction. nih.govresearchgate.net

Once suitable crystals are obtained, their crystalline quality is confirmed using powder X-ray diffraction (PXRD), which produces a characteristic diffraction pattern. nih.gov For a full structural determination, single-crystal X-ray diffraction is employed. The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The data are then processed to determine the unit cell parameters (the dimensions of the basic repeating unit of the crystal) and the space group (the set of symmetry operations that describe the crystal). The structure of the peptide is then solved and refined to yield a detailed three-dimensional model. nih.gov For example, the tripeptide glycyl-glycyl-L-valine was found to crystallize in the monoclinic space group P2(1). nih.gov

The packing of peptide molecules within a crystal is governed by a network of non-covalent intermolecular interactions. ias.ac.in These interactions are crucial for the stability of the crystal lattice and can influence the conformation of the peptide itself. nih.govmdpi.com The primary interactions include:

Hydrogen Bonds: These are the most significant interactions, typically occurring between the amide nitrogen (N-H) of one peptide and the carbonyl oxygen (C=O) of a neighboring molecule. Water molecules, if present in the crystal structure (as hydrates), can also mediate hydrogen bonds, linking different parts of the peptide. nih.gov

Van der Waals Forces: These interactions are particularly important for the packing of nonpolar side chains, such as those of the valine residues in this compound.

π-π Stacking: While not directly applicable to this specific peptide, in aromatic residue-containing peptides, the stacking of aromatic rings contributes significantly to crystal stability. nih.gov

The interplay of these forces results in specific packing architectures. Often, a segregation of polar and nonpolar moieties is observed, where hydrophobic side chains cluster together, away from the more polar backbone and charged termini. nih.gov The analysis of these packing arrangements provides insight into the forces that drive molecular recognition and self-assembly. nih.govias.ac.in

Conformational Preferences and Dynamics of this compound

The sequence of this compound, particularly the Gly-Pro and Pro-Gly segments, strongly influences its conformational landscape, making it a candidate for forming well-defined secondary structures like β-turns and polyproline II helices.

Beta-Turns: A β-turn is a region of a peptide involving four amino acid residues where the polypeptide chain reverses its direction. acs.org These structures are stabilized by a hydrogen bond between the carbonyl oxygen of the first residue (i) and the amide proton of the fourth residue (i+3). acs.org The Pro-Gly sequence is a well-known motif for promoting a specific type of β-turn (Type II), which is a key element in the formation of β-hairpins. rsc.org The presence of the Pro-Gly sequence in the center of this compound makes the formation of a β-turn a highly probable conformational feature. Such turns are critical in protein folding, bringing together distant parts of the protein chain. nih.gov

Polyproline II (PPII) Helices: The polyproline II helix is a unique, extended, left-handed helical structure with approximately three residues per turn. bionity.comwikipedia.org Unlike α-helices, the PPII helix is not stabilized by internal hydrogen bonds; the amide nitrogen and oxygen atoms are too far apart. bionity.com Its stability is thought to arise from interactions with solvent molecules and the inherent conformational rigidity of proline residues. nih.gov While named for polyproline, other amino acids, including glycine (B1666218) and alanine (B10760859), can also adopt the PPII conformation. nih.govbiorxiv.org The defining characteristic of a PPII helix is its backbone dihedral angles (φ, ψ), which are approximately -75° and +150°, respectively. wikipedia.orgnih.gov The presence of proline in this compound, an amino acid that restricts backbone rotation, significantly increases the propensity for this peptide to adopt a PPII-like conformation, at least locally. embopress.org

Conformation Approximate φ Angle Approximate ψ Angle Residues per Turn Key Stabilizing Feature
Polyproline II (PPII) Helix -75°+150°3.0Extended structure, solvent interactions
Polyproline I (PPI) Helix -75°+160°3.3Compact structure, requires cis peptide bonds

Table based on data from various sources. bionity.comnih.gov

The conformation of a peptide is not static and can be significantly influenced by its solvent environment. aps.org Different solvents can shift the equilibrium between conformations like β-strands, helices, and PPII helices by altering the hydration of the peptide backbone and the stability of intramolecular hydrogen bonds. nih.gov

Molecular dynamics simulations on model peptides have shown that:

Aqueous Urea (B33335): Compared to pure water, aqueous urea solutions tend to decrease the population of helical structures and increase the population of β-strands, while not significantly affecting the PPII population. Urea disfavors helical conformations due to its low ability to stabilize local intra-peptide hydrogen bonds. aps.orgnih.gov

Methanol (B129727): In contrast, methanol tends to decrease the population of the PPII conformation and increase the β-strand population. Methanol's lower ability to hydrate (B1144303) the peptide backbone disfavors the extended PPII structure. aps.orgnih.gov

These findings suggest that the conformational ensemble of this compound would be dynamic. In aqueous solution, it might exist in equilibrium between β-turn and PPII-like states. Changing the solvent could purposefully shift this equilibrium, favoring one conformation over the other, thereby modulating its structural and functional properties. aps.org

Solvent Condition Effect on Helix Propensity Effect on PPII Propensity Effect on β-Strand Propensity Underlying Reason
Aqueous Urea DecreasesNo significant effectIncreasesWeakens intra-peptide H-bonds
Methanol No significant effectDecreasesIncreasesPoorly hydrates peptide backbone

Table summarizing solvent effects based on research findings. aps.orgnih.gov

Conformational Heterogeneity and Ensemble Characterization

The linear pentapeptide this compound, owing to its sequence and the inherent flexibility of the peptide backbone, does not adopt a single, rigid three-dimensional structure in solution. Instead, it exists as a dynamic ensemble of interconverting conformations. This conformational heterogeneity is a hallmark of many short, linear peptides and is crucial to their biological function and interactions. The characterization of this ensemble involves determining the relative populations of different conformational states and the energetic barriers between them.

The conformational landscape of this compound is largely dictated by the unique properties of its constituent amino acids. The presence of a proline residue at the third position significantly influences the peptide's flexibility. The cyclic nature of the proline side chain restricts the dihedral angle phi (φ) to approximately -60° to -75°, reducing the local conformational freedom of the backbone. nih.gov Conversely, the two glycine residues, which lack a side chain, introduce regions of high flexibility, allowing the peptide to sample a wide range of conformations. nih.gov The valine residues, with their bulky isopropyl side chains, also impose steric constraints on the accessible conformational space.

Studies on analogous peptides, such as the repeating elastin-mimetic sequence (Val-Pro-Gly-Val-Gly), have revealed a propensity for the formation of β-turn structures. researchgate.net These turns are stabilized by intramolecular hydrogen bonds and are critical for the elasticity of the parent protein. In the case of this compound, a β-turn involving the Pro-Gly sequence is a highly probable conformational feature.

The characterization of the conformational ensemble of such peptides relies heavily on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational methods like molecular dynamics (MD) simulations. mdpi.comacs.org NMR spectroscopy can provide information on through-bond and through-space atomic distances, which can be used to define the structural restraints for a family of conformers. mdpi.com MD simulations, on the other hand, can offer a dynamic view of the peptide's conformational landscape over time, revealing the different energy minima and the transitions between them. nih.gov

The resulting conformational ensemble is often described as a collection of structures, each with a certain probability or population. These conformations can be clustered based on their structural similarity, providing a simplified yet informative picture of the peptide's dynamic behavior.

Research Findings:

Detailed experimental and computational studies on peptides with similar sequences provide insights into the likely conformational preferences of this compound. For instance, NMR studies on the cyclic analog, cyclo(L-Val-L-Pro-Gly-L-Val-Gly), have demonstrated the presence of a cis Val-Pro peptide bond and a strong intramolecular hydrogen bond forming a type II β-turn. nih.gov While the linear nature of this compound introduces more flexibility, the tendency to form turn-like structures, particularly around the Pro-Gly unit, is expected to be a significant feature of its conformational ensemble.

The following table summarizes hypothetical, yet plausible, data that could be obtained from a detailed conformational analysis of this compound, illustrating the concept of a conformational ensemble.

Table 1: Representative Conformational Clusters of this compound
ClusterPopulation (%)Dominant Secondary StructureKey Intramolecular Hydrogen BondsRadius of Gyration (Å)
145Type II β-turn (Pro3-Gly4)Val2(NH)···Gly4(O)5.2
230ExtendedNone7.8
315Type I β-turn (Val2-Pro3)Gly1(NH)···Gly4(O)5.5
410Random CoilTransient6.5

The dihedral angles of the peptide backbone are critical parameters for defining its conformation. The following table presents representative dihedral angles for the most populated conformational cluster (Cluster 1), featuring a Type II β-turn.

Table 2: Representative Backbone Dihedral Angles (in degrees) for the Most Populated Conformer (Cluster 1)
Residueφ (phi)ψ (psi)ω (omega)
Gly1-150160178
Val2-60140175
Pro3-65130179
Gly4855-176
Val5-130150-

Computational Modeling and Simulation of Glycyl L Valyl L Prolylglycyl L Valine

Molecular Dynamics (MD) Simulations for Dynamic Conformational Landscapes

Molecular Dynamics (MD) simulations are a cornerstone of computational biochemistry, used to model the time-dependent behavior of molecular systems. For Glycyl-L-valyl-L-prolylglycyl-L-valine, MD simulations can reveal how the peptide folds, flexes, and interacts with its environment, typically an aqueous solution. The simulation algorithm numerically solves Newton's equations of motion for each atom in the system, generating a trajectory that describes the positions and velocities of atoms over time. This trajectory provides a dynamic picture of the peptide's conformational ensemble.

The accuracy of an MD simulation is fundamentally dependent on the quality of its force field. A force field is a set of mathematical functions and associated parameters that describe the potential energy of the system as a function of its atomic coordinates. For peptides like this compound, standard biomolecular force fields such as CHARMM, AMBER, or GROMOS are typically used. nih.gov These force fields define parameters for bond stretching, angle bending, dihedral angle torsions, and non-bonded interactions (van der Waals and electrostatic).

While these force fields contain well-validated parameters for the 20 standard amino acids, their validation for specific peptide sequences, especially those with unique conformational properties like proline-containing turns, is a critical step. ambermd.org Parameterization involves fitting the force field's energy functions to high-level quantum mechanical calculations or experimental data. For instance, the torsional parameters for the peptide backbone (phi, psi, and omega angles) are optimized to reproduce the potential energy surfaces calculated via quantum mechanics. nih.gov Validation would involve running simulations and comparing computed properties, such as the relative populations of cis and trans proline conformers, against experimental data from NMR spectroscopy. researchgate.net

Table 1: Representative Force Field Terms for a Peptide Backbone Dihedral.
Dihedral TypeAtom TypesForce Constant (kJ/mol)PeriodicityPhase Shift (degrees)
Phi (Φ)C-N-CA-CVariable1, 2, 30 or 180
Psi (Ψ)N-CA-C-NVariable1, 2, 30 or 180
Omega (ω)CA-C-N-CAVariable2180 (for trans) / 0 (for cis)
Chi (χ)N-CA-CB-CGVariable1, 2, 3Variable

Due to the rugged energy landscape of peptides, conventional MD simulations can become trapped in local energy minima, failing to sample the full range of relevant conformations within accessible simulation times. nih.gov This is particularly true for processes like the cis-trans isomerization of proline. researchgate.net Enhanced sampling techniques are employed to overcome these high-energy barriers and accelerate the exploration of the conformational space. acs.orgbiorxiv.org

Replica-Exchange Molecular Dynamics (REMD): In REMD, multiple simulations (replicas) of the system are run in parallel at different temperatures. At regular intervals, the coordinates of replicas at adjacent temperatures are swapped based on a probability criterion. The higher-temperature simulations can easily cross energy barriers, and by swapping with lower-temperature simulations, they allow the low-temperature systems to explore new conformational states they would not otherwise reach. nih.gov

Metadynamics: This method accelerates sampling by adding a history-dependent bias potential to the system's energy landscape along a few selected collective variables (CVs). nih.govmdpi.com CVs are functions of the atomic coordinates that describe slow degrees of freedom, such as the omega dihedral angle of the Val-Pro peptide bond. By adding "computational hills" to the energy landscape where the simulation has already been, metadynamics discourages the system from revisiting the same states and pushes it to explore new regions, eventually allowing for the reconstruction of the underlying free energy landscape. scienceopen.com For this compound, key CVs would include the backbone dihedral angles, especially the omega angle of proline, and the radius of gyration to describe the peptide's compactness.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Quantum chemical (QC) calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure and energetics of molecules. scirp.org Unlike force fields, QC methods explicitly model the electrons in the system, allowing for the investigation of properties related to chemical bonding and reactivity. For this compound, DFT is invaluable for several purposes.

First, it serves as the benchmark for parameterizing and validating molecular mechanics force fields, as mentioned earlier. austinpublishinggroup.com By calculating the energy of the peptide as a function of a specific dihedral angle, a reference potential energy surface is generated that force field developers aim to reproduce. nih.gov

Second, DFT can be used to accurately determine the relative energies of different stable conformers. For this pentapeptide, one could precisely calculate the energy difference between the cis and trans isomers of the Val-Pro bond. nih.gov These calculations can also elucidate the nature of intramolecular hydrogen bonds that stabilize certain folded structures. Such information is critical for understanding the conformational preferences of the peptide. mdpi.com

Table 2: Illustrative Relative Energies of Gly-Val-Pro-Gly-Val Conformers from DFT Calculations.
ConformerProline (ω) AngleKey Intramolecular H-BondRelative Energy (kJ/mol)
Extended-trans~180°None0.0 (Reference)
Turn-like-trans~175°Gly(1) CO --- Gly(4) NH-5.2
Extended-cis~0°None+12.5
Turn-like-cis~5°Val(2) CO --- Val(5) NH+8.3
Note: Data are hypothetical and for illustrative purposes only.

In Silico Structure-Activity Relationship (SAR) Analysis and Peptide Design Principles

In silico Structure-Activity Relationship (SAR) analysis aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity. acs.org For this compound, if a particular biological activity were identified, computational methods could be used to guide the design of new, more potent or selective analogues. nih.govunits.it

This process often begins by creating a computational model of the peptide interacting with its biological target (e.g., a receptor or enzyme), typically through molecular docking. mdpi.com Once a binding mode is proposed, SAR analysis can proceed by making systematic modifications to the peptide sequence and evaluating their predicted effect on binding affinity. For example, one could computationally substitute each residue with other amino acids (an in silico alanine (B10760859) scan or a full mutational scan) and calculate the change in binding free energy. This helps identify "hot-spot" residues that are critical for the interaction.

Quantitative Structure-Activity Relationship (QSAR) models can also be developed. acs.org These are mathematical models that relate numerical descriptors of the peptides (e.g., hydrophobicity, size, charge, specific 3D structural parameters) to their activity. acs.org Such models, once validated, can be used to screen virtual libraries of new peptide analogues to prioritize the most promising candidates for synthesis and experimental testing. bohrium.comproquest.com

Table 3: Illustrative In Silico SAR for Gly-Val-Pro-Gly-Val Analogues.
Analogue SequenceModificationPredicted ΔΔG (kJ/mol)Interpretation
Ala-Val-Pro-Gly-ValGly1 -> Ala+1.5Slightly unfavorable; small side chain tolerated.
Gly-Ala-Pro-Gly-ValVal2 -> Ala+8.0Highly unfavorable; Val side chain is critical.
Gly-Val-Ala-Gly-ValPro3 -> Ala+15.0Very unfavorable; Proline-induced turn is essential for binding.
Gly-Val-Pro-Ala-ValGly4 -> Ala+0.5Neutral; position is tolerant to small side chains.
Gly-Val-Pro-Gly-AlaVal5 -> Ala+6.5Highly unfavorable; Val side chain is a key contact.
Note: Data are hypothetical, assuming a receptor binding context, and for illustrative purposes only.

Molecular Interactions and Supramolecular Assembly of Glycyl L Valyl L Prolylglycyl L Valine

Peptide-Peptide Interactions and Self-Assembly Processes

The self-assembly of Glycyl-L-valyl-L-prolylglycyl-L-valine and related elastin-like polypeptides (ELPs) is a well-documented phenomenon driven primarily by hydrophobic interactions. mdpi.com These peptides exhibit a characteristic temperature-responsive behavior known as a lower critical solution temperature (LCST), where they are soluble in cold water but undergo a phase transition to become insoluble and aggregate as the temperature is raised. acs.orgmdpi.comarxiv.org This process is fundamental to the biological function of elastin (B1584352). nih.gov

The aggregation of GVPGV-containing peptides is initiated by a process called coacervation, a form of liquid-liquid phase separation. acs.orgnih.gov Below the transition temperature (Tt), the peptide chains are disordered and fully solvated by water molecules. As the temperature increases, the hydrophobic side chains of the valine residues become more prominent. This leads to a decrease in the entropy of the system as water molecules form ordered "cages" around these nonpolar groups. kyushu-u.ac.jp To maximize entropy, the peptide chains self-assemble, driven by the hydrophobic effect, to minimize the exposure of these nonpolar residues to water. kyushu-u.ac.jp This results in the formation of a dense, protein-rich phase known as a coacervate. nih.govnih.gov

This temperature-dependent phase transition is a reversible process. acs.org The specific Tt can be influenced by several factors, including the molecular weight of the polypeptide (longer chains generally have a lower Tt), the peptide concentration, and the specific amino acid sequence. kyushu-u.ac.jp For instance, the hydrophobicity of the "guest" amino acid in the VPGXG repeat significantly modulates the transition temperature. arxiv.org

FactorInfluence on CoacervationReference
Temperature Increasing temperature above the Tt induces coacervation. acs.orgmdpi.com
Peptide Concentration Higher concentrations can lower the Tt. kyushu-u.ac.jp
Molecular Weight Longer polypeptide chains generally exhibit a lower Tt. kyushu-u.ac.jp
Amino Acid Sequence The hydrophobicity of the guest residue (X in VPGXG) alters the Tt. arxiv.org

Following coacervation, the aggregated peptides can organize into more ordered supramolecular structures. While the initial coacervate is a liquid-like, viscous phase, over time, these assemblies can mature into well-ordered filaments and fibers. nih.gov This ordering process is thought to be crucial for the proper alignment of tropoelastin monomers before they are enzymatically cross-linked into the insoluble elastin matrix. nih.govnih.gov

Spectroscopic studies, such as circular dichroism, indicate that upon coacervation, elastin-like peptides undergo a conformational change, adopting more ordered structures, including β-turns. nih.gov The Pro-Gly sequence within the GVPGV motif is particularly prone to forming type II β-turns, which contribute to the spiral, or helical, nature of the aggregated polypeptide. These β-spirals then associate to form filamentous structures. By designing specific block copolymers of ELPs, researchers have been able to create a variety of higher-order structures, including hydrogels, nanofibers, and micelles. mdpi.comnih.gov For example, double-hydrophobic ELP block polypeptides can self-assemble into nanofibers that form thixotropic hydrogels at low concentrations. mdpi.com

Ligand Binding Studies with Metal Ions and Complexation Chemistry

While specific studies on the complexation of this compound with metal ions are not extensively documented, the principles of peptide-metal coordination chemistry allow for predictions of its potential interactions. Peptides can act as ligands, binding metal ions through various electron-donating groups present in their amino acid residues. magtech.com.cnnih.gov

The potential binding sites in GVPGV for metal ions include the terminal amino and carboxyl groups, as well as the amide nitrogens and carbonyl oxygens of the peptide backbone. The amino acid side chains in this particular peptide (glycine and valine) are not typically strong metal binders, unlike residues such as histidine or cysteine. magtech.com.cncam.ac.uk However, the carboxylate and amino groups are known to coordinate with a variety of metal ions. jocpr.comresearchgate.net

Studies on individual amino acids have shown that both glycine (B1666218) and valine can form complexes with divalent metal ions like Cu(II), Zn(II), Ni(II), and Mn(II). ekb.egscirp.org In these complexes, the metal ion typically chelates to both the amino nitrogen and a carboxylate oxygen. jocpr.comscirp.org It is plausible that the terminal glycine and valine residues of the GVPGV pentapeptide could engage in similar bidentate or monodentate coordination. Metal ion binding can have significant effects on peptide structure and assembly, sometimes triggering aggregation or the formation of specific supramolecular architectures. nih.govrsc.org For instance, metal coordination can be used to stabilize secondary structures or to cross-link peptide chains into gels or other materials. nih.govcam.ac.uk

Potential Binding Site in GVPGVCoordinating AtomsPotential Metal Ions
N-terminal Amino Group NitrogenCu(II), Zn(II), Ni(II), Mn(II)
C-terminal Carboxyl Group OxygenCu(II), Zn(II), Ni(II), Mn(II), Ca(II)
Peptide Backbone Carbonyls OxygenVarious transition metals

Interaction with Biological Macromolecules (e.g., DNA, Proteins)

Direct experimental evidence for the interaction of the isolated this compound pentapeptide with macromolecules like DNA is limited. However, in its natural context within tropoelastin, this motif is part of a larger protein that interacts with numerous other proteins during the assembly of elastic fibers.

Tropoelastin itself interacts with several accessory proteins in the extracellular matrix, which are essential for proper fiber assembly. One key interaction is with fibrillin-containing microfibrils, which are thought to act as a scaffold for the deposition and alignment of tropoelastin monomers. researchgate.net Another important interaction is with the elastin-binding protein (EBP), a chaperone protein that binds to hydrophobic domains of tropoelastin (containing GVPGV repeats) and assists in its secretion and prevention of premature aggregation. nih.gov Furthermore, elastin-derived peptides (EDPs) containing sequences like VGVAPG, which is structurally related to GVPGV, are known to be biologically active and can interact with cell surface receptors, demonstrating that these motifs can mediate protein-protein interactions. researchgate.net

Role of this compound Motifs in Higher-Order Biological Assemblies

The this compound motif is a fundamental building block of elastin, the protein responsible for the elasticity of tissues such as blood vessels, lungs, and skin. acs.orgresearchgate.net Tropoelastin, the soluble precursor, is composed of alternating hydrophobic domains, rich in GVPGV and related sequences, and hydrophilic, lysine-rich cross-linking domains. nih.govresearchgate.net

The primary role of the GVPGV-rich hydrophobic domains is to drive the self-assembly of tropoelastin through the temperature-dependent coacervation process described earlier. nih.govnih.gov This initial self-aggregation is a critical step in elastogenesis, bringing the tropoelastin molecules into close proximity and aligning them correctly for subsequent cross-linking by the enzyme lysyl oxidase. nih.govwikipedia.org The repetitive and structurally flexible nature of these hydrophobic domains, conferred by the high content of glycine and proline, is essential for the remarkable extensibility and elastic recoil of the final elastin polymer. researchgate.net The hydrophobic interactions between these domains, mediated by water, are thought to be the primary source of the entropic restoring force that allows elastin to function. kyushu-u.ac.jp Thus, the GVPGV motif is not merely a structural component but is central to the mechanism of both the assembly and the function of elastin, one of the most durable proteins in the human body. researchgate.netnih.gov

Biochemical and Biophysical Investigations of Glycyl L Valyl L Prolylglycyl L Valine Analogues

Enzymatic Stability and Proteolytic Degradation Pathways of Pentapeptides

The therapeutic and biotechnological application of peptides is often limited by their susceptibility to enzymatic degradation. Peptides like Glycyl-L-valyl-L-prolylglycyl-L-valine, being composed of natural L-amino acids, are recognized as substrates by endogenous proteases, which can significantly shorten their in vivo half-life. nih.gov The process of breaking down proteins or peptides into smaller fragments or individual amino acids is known as proteolysis. britannica.comwikipedia.org

Proteolytic enzymes, or proteases, are broadly categorized into two main groups based on their cleavage site:

Exopeptidases : These enzymes cleave peptide bonds from the ends of a peptide chain, targeting either the N-terminus (aminopeptidases) or the C-terminus (carboxypeptidases). nih.gov

Endopeptidases : These enzymes, including well-known examples like trypsin and pepsin, recognize specific amino acid sequences and cleave internal peptide bonds within the chain. nih.govwikipedia.org

Linear peptides with unmodified termini, such as a free N-terminal amine, are particularly vulnerable to rapid degradation. nih.govacs.org Studies have demonstrated that peptides with N-terminal amines can be almost entirely degraded within 48 hours when exposed to cells in culture. nih.gov The specific degradation pathway for a pentapeptide like this compound in a biological environment would involve a combination of these enzymatic actions, with the exact cleavage sites depending on the specific proteases present. The presence of valine residues may offer some steric hindrance, but the peptide bonds involving the glycine (B1666218) residues could be more accessible to enzymatic attack.

Protease ClassActionPotential Impact on this compound
Aminopeptidases (Exopeptidase)Cleaves the N-terminal amino acid (Glycine).Initiates degradation from the N-terminus.
Carboxypeptidases (Exopeptidase)Cleaves the C-terminal amino acid (L-valine).Initiates degradation from the C-terminus.
EndopeptidasesCleaves internal peptide bonds.Fragmentation of the pentapeptide into smaller di- or tri-peptides.

Mechanistic Studies of Functional Analogues (e.g., Elastin-like Peptides)

This compound is a repeating sequence found in elastin (B1584352), a key protein in the extracellular matrix. researchgate.net Synthetic polymers based on this pentapeptide repeat, (GVPGV)n, are a well-studied class of functional analogues known as Elastin-like Peptides (ELPs). nih.govwikipedia.org The primary mechanism governing the function of these ELPs is a thermally responsive, reversible phase transition. nih.gov

This behavior is characterized by a Lower Critical Solution Temperature (LCST). arxiv.org

Below the LCST : The ELP chains are soluble in aqueous solutions, existing as disordered, hydrated random coils.

Above the LCST : As the temperature increases, the peptides undergo a sharp phase transition. They dehydrate, aggregate, and separate from the solution, forming a more concentrated, protein-rich phase known as a coacervate. nih.govarxiv.org

This transition is an entropically driven process. At lower temperatures, water molecules form ordered "cages" around the hydrophobic side chains of the valine residues. As the temperature rises, the increased thermal energy disrupts these ordered water structures. The system's entropy increases more significantly by releasing these water molecules into the bulk solvent than by restricting the conformation of the peptide chains. This favorable entropy change drives the hydrophobic association of the peptide backbones, leading to aggregation. arxiv.org This unique, stimulus-responsive behavior is the basis for the various applications of ELPs in biotechnology and medicine. nih.gov

Influence on Protein Folding and Unfolding Kinetics

The amino acid composition of this compound has a profound influence on its structural properties and its role in the broader context of protein folding. Each type of residue in the sequence plays a distinct role:

Glycine (Gly) : As the simplest amino acid with only a hydrogen atom for its side chain, glycine lacks steric hindrance. This provides a high degree of conformational flexibility to the peptide backbone. nih.gov In proteins, glycine is often found at the C-terminus of α-helices or in loops and turns, where it allows the polypeptide chain to make sharp turns and change direction, acting as a "helix breaker". nih.gov

L-Valine (Val) : Valine is an aliphatic amino acid with a branched, hydrophobic isopropyl side chain. wikipedia.org These non-polar side chains are crucial for defining stable cores in proteins. nih.gov During protein folding, valine residues, along with isoleucine and leucine, tend to be sequestered away from water, forming hydrophobic clusters that stabilize the folded state through van der Waals interactions and the hydrophobic effect. nih.gov These clusters can act as nuclei of stability in partially folded protein states. nih.gov

L-Proline (Pro) : The side chain of proline is unique as it forms a cyclic structure by bonding back to the backbone nitrogen atom. This rigid ring structure severely restricts the rotational freedom of the peptide bond preceding it. This constraint reduces the conformational entropy of the unfolded state, which can help stabilize a specific folded conformation. Proline is frequently found in beta-turns, a common type of secondary structure, which is a key structural feature of elastin-like peptides. nih.gov

The combination of the rigid turn-inducing proline, the flexible glycine spacers, and the hydrophobic valine residues predisposes the GVPGV sequence to adopt a folded beta-turn conformation, which is then stabilized by hydrophobic interactions. This structure is believed to be fundamental to the peptide's biological activity and its ability to self-assemble. researchgate.netnih.gov

Biophysical Characterization of Phase Transitions in Peptide Solutions

The phase transition of solutions containing this compound and its polymeric analogues (ELPs) is a well-defined biophysical phenomenon. This transition is characterized by a Lower Critical Solution Temperature (LCST), often referred to as the transition temperature (Tt). nih.govarxiv.org The Tt is the specific temperature at which the peptide solution switches from being fully soluble to forming aggregates that phase-separate from the water. nih.gov

This transition is sharp, reversible, and can be precisely controlled by several factors, allowing for the fine-tuning of the material's properties. The key factors influencing the Tt are:

Peptide Chain Length : Longer ELP polymers (a higher number of repeating units, 'n') have a lower Tt because there are more hydrophobic residues per chain, facilitating aggregation at lower temperatures.

Concentration : The Tt is also dependent on the peptide concentration, generally decreasing as the concentration increases.

Guest Residue Identity : In the canonical ELP sequence (VPGXG)n, the identity of the "guest residue" (X) has the most significant impact on the Tt. More hydrophobic guest residues dramatically lower the Tt, while more hydrophilic or charged residues increase it.

Solute Concentration : The presence of salts can also modulate the Tt. Salts that salt-out proteins (like sodium chloride) tend to lower the Tt by promoting hydrophobic interactions. arxiv.org

The phase transition is typically monitored biophysically by measuring the turbidity of the peptide solution using UV-Vis spectroscopy. As the solution is heated past the Tt, the formation of aggregates causes the solution to become cloudy, leading to an increase in optical density or light scattering. The Tt is defined as the temperature at which the turbidity reaches 50% of its maximum.

ParameterEffect on Transition Temperature (Tt)Biophysical Rationale
Increase in Chain LengthDecreaseGreater number of hydrophobic residues per molecule enhances cooperativity of aggregation.
Increase in Peptide ConcentrationDecreaseIncreased probability of intermolecular interactions.
Increased Hydrophobicity of Guest ResidueDecreaseStrengthens the hydrophobic driving force for self-assembly.
Increased Hydrophilicity of Guest ResidueIncreaseWeakens the hydrophobic driving force, requiring more energy (higher temperature) to induce aggregation.
Addition of Salting-out Salts (e.g., NaCl)DecreaseSalt ions interact with water, reducing the solvation of hydrophobic peptide regions and promoting aggregation. arxiv.org

Advanced Analytical Chemistry of Glycyl L Valyl L Prolylglycyl L Valine

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Isotopic Profile Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of Glycyl-L-valyl-L-prolylglycyl-L-valine. Unlike standard mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the peptide's elemental composition, confirming its identity. researchgate.net

The exact mass of the protonated this compound ([M+H]⁺) can be calculated from the sum of the exact masses of its constituent amino acid residues plus the mass of a proton. This theoretical exact mass is then compared to the experimentally measured mass.

Furthermore, HRMS can resolve the isotopic distribution of the peptide, which arises from the natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁸O. The resulting isotopic pattern is a unique signature for a given elemental composition, providing an additional layer of confirmation for the peptide's identity.

Table 1: Theoretical Mass and Isotopic Profile for this compound ([C₂₀H₃₅N₅O₆+H]⁺)

Feature Value
Chemical Formula C₂₀H₃₆N₅O₆⁺
Theoretical Monoisotopic Mass 454.2660
Calculated m/z (z=1) 454.2660
Isotope Relative Abundance (%)
M 100.00
M+1 23.36
M+2 3.32

Tandem Mass Spectrometry (MS/MS) for Comprehensive Sequence Confirmation and Post-Translational Modification Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to confirm the amino acid sequence of this compound. nih.govresearchgate.net In a typical MS/MS experiment, the precursor ion of the peptide (the protonated molecule, [M+H]⁺) is selected and then subjected to fragmentation through collision-induced dissociation (CID) or other activation methods. nih.gov This process breaks the peptide bonds at predictable locations, generating a series of fragment ions.

The most common fragment ions are the b-ions, which contain the N-terminus, and the y-ions, which contain the C-terminus. uci.eduresearchgate.net By analyzing the mass differences between the peaks in the MS/MS spectrum, the sequence of amino acids can be deduced and confirmed. washington.edu MS/MS is also highly effective in identifying and locating any potential post-translational modifications, although none are expected for this synthetic peptide.

Table 2: Predicted b and y Fragment Ions for this compound

Sequence b-ion (m/z) y-ion (m/z)
G 58.04 454.27
V 157.11 397.22
P 254.16 298.16
G 311.18 201.11

Chromatographic Separation Techniques for Purity and Heterogeneity Assessment

Chromatographic techniques are essential for assessing the purity of this compound and for identifying any potential impurities or heterogeneities that may have arisen during synthesis and purification.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common chromatographic method for analyzing and purifying peptides. hplc.eunih.gov This technique separates molecules based on their hydrophobicity. The peptide is introduced into a column packed with a nonpolar stationary phase (e.g., C18 silica) and eluted with a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). nih.gov

RP-HPLC provides a detailed profile of the peptide sample, allowing for the quantification of its purity. researchgate.net Impurities, such as deletion sequences or incompletely deprotected peptides, will have different hydrophobicities and will therefore elute at different times, appearing as separate peaks in the chromatogram.

Ultra-High Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly higher resolution, improved peak capacity, and faster analysis times compared to traditional HPLC. uhplcs.com For this compound, UPLC can provide a more detailed and accurate assessment of purity, capable of separating closely related impurities that might co-elute in an HPLC separation.

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge. elementlabsolutions.comgoogle.com While this compound has a neutral theoretical isoelectric point, IEX can be used to detect charge variants that may arise from modifications such as deamidation of asparagine or glutamine residues (not present in this peptide) or the presence of residual protecting groups. lcms.czacs.org The peptide is loaded onto a column with a charged stationary phase, and elution is achieved by a gradient of increasing salt concentration or a change in pH. google.comlcms.cz

Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic radius, or size in solution. waters.compolylc.com This technique is used to assess the oligomerization state of this compound, determining if it exists as a monomer or forms aggregates such as dimers or higher-order oligomers. nih.govnih.gov The sample is passed through a column containing porous beads. Larger molecules that are excluded from the pores travel a shorter path and elute first, while smaller molecules that can enter the pores have a longer path and elute later. polylc.com

Table 3: Summary of Chromatographic Techniques and Their Applications

Technique Principle of Separation Primary Application for this compound
RP-HPLC Hydrophobicity Purity assessment and impurity profiling
UPLC Hydrophobicity (with smaller particles) High-resolution purity analysis
IEX Net Charge Detection of charge variants

| SEC | Hydrodynamic Radius (Size) | Analysis of aggregation and oligomerization |

Enantiomeric Purity Determination of Constituent Amino Acids

The determination of enantiomeric purity is a critical quality control step in peptide analysis. It ensures that the amino acids incorporated during synthesis possess the intended L-configuration and quantifies the presence of any undesirable D-enantiomers. nih.gov D-isomers can be introduced as impurities from the initial amino acid starting materials or can be formed via racemization during the synthesis process or the sample hydrolysis step required for analysis. nih.govresearchgate.net Since Glycine (B1666218) is an achiral amino acid, this analysis focuses on L-valine and L-proline.

Analysis of enantiomeric purity is performed on the hydrolyzed peptide. The primary challenge is to separate the D- and L-enantiomers, which have identical physical and chemical properties in a non-chiral environment. researchgate.net This is achieved using chiral chromatography techniques, most commonly Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Chiral Gas Chromatography (GC): This is a highly sensitive method for enantiomeric separation. Prior to analysis, the amino acids in the hydrolysate must be derivatized to increase their volatility. A common two-step derivatization involves esterification of the carboxyl group (e.g., with isopropanol) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride). oup.comsigmaaldrich.com The resulting volatile derivatives are then separated on a GC column coated with a chiral stationary phase (CSP), such as Chirasil-L-Val, which selectively interacts with the enantiomers, leading to different retention times. nih.govresearchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC offers several approaches for enantiomeric separation. cat-online.com One method involves the direct separation of underivatized amino acids on a column with a chiral stationary phase, such as a crown-ether or a macrocyclic glycopeptide (e.g., teicoplanin-based) phase. chromatographyonline.comchromatographytoday.com An alternative and widely used method involves pre-column derivatization of the amino acids with a chiral reagent, such as 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or Marfey's reagent). researchgate.net This reaction converts the D- and L-amino acid enantiomers into a pair of diastereomers. These diastereomers have different physicochemical properties and can be readily separated on a standard, non-chiral reversed-phase HPLC column. researchgate.net

A crucial consideration in enantiomeric purity analysis is the potential for acid-induced racemization during the hydrolysis step. To accurately quantify the true D-isomer content of the original peptide, it is necessary to correct for any racemization that occurs during sample preparation. This can be achieved by performing the hydrolysis in deuterated acid (e.g., DCl in D₂O). nih.govdigitellinc.com Any D-isomer formed during hydrolysis will incorporate a deuterium (B1214612) atom at the α-carbon, allowing it to be distinguished by mass spectrometry from the D-isomers originally present in the peptide. digitellinc.com

Table 2: Enantiomeric Purity Analysis of Constituent Amino Acids

This interactive table displays representative data for the enantiomeric purity analysis of the chiral amino acids within this compound.

Amino AcidL-Enantiomer (%)D-Enantiomer (%)Method
Valine>99.9<0.1Chiral GC-MS
Proline>99.9<0.1Chiral HPLC

Biomaterial and Bioengineering Applications Derived from Glycyl L Valyl L Prolylglycyl L Valine Motifs

Design and Characterization of Elastin-like Polypeptides (ELPs) Exhibiting Tunable Properties

Elastin-like polypeptides are synthetic polymers composed of repeating pentapeptide sequences, most commonly Valyl-Prolyl-Glycyl-X-Glycyl (VPGXG), where X can be any amino acid except proline. The specific sequence Glycyl-L-valyl-L-prolylglycyl-L-valine represents a variation of this common motif. The properties of these ELPs can be precisely controlled through the design of their amino acid sequence, molecular weight, and architecture.

A defining characteristic of ELPs is their Lower Critical Solution Temperature (LCST) behavior. Below their LCST, ELPs are soluble in aqueous solutions, but as the temperature is raised above the LCST, they undergo a phase transition, becoming insoluble and aggregating. This transition is reversible, and the specific temperature at which it occurs, known as the transition temperature (Tt), can be tuned by several factors.

Research on the peptide GVG(VPGVG)3 has provided insights into the temperature-induced conformational changes of ELPs containing the GVGPGV motif. Studies using small-angle neutron scattering have shown that the molecular conformation of this peptide is well-described by a random coil model, but increasing the temperature leads to significant structural changes. nih.gov The peptide exhibits a combination of conformational change and aggregation as the temperature increases. nih.gov For this particular peptide, the LCST is outside the experimental range of 25 °C to 70 °C, indicating that significant aggregation leading to insolubility occurs at higher temperatures. nih.gov

The transition temperature of ELPs is influenced by:

Amino Acid Sequence: The hydrophobicity of the guest amino acid at the 'X' position in the VPGXG repeat plays a crucial role. More hydrophobic residues generally lead to a lower Tt.

Molecular Weight: Longer ELP chains (higher number of repeats) tend to have lower transition temperatures.

Concentration: The Tt of an ELP solution is also dependent on the polymer concentration.

This tunability allows for the rational design of ELPs with specific transition temperatures tailored for various biomedical applications. A unified model has been developed to predict the Tt of a family of ELPs based on their composition, chain length, and concentration, which aids in the de novo design of these polymers. duke.edu

Factors Influencing the Transition Temperature (Tt) of Elastin-like Polypeptides
FactorEffect on Transition Temperature (Tt)Mechanism
Guest Residue HydrophobicityIncreased hydrophobicity generally decreases TtEnhances the hydrophobic interactions that drive aggregation above the Tt.
Polymer Chain Length (Molecular Weight)Increased chain length generally decreases TtGreater number of repeating units facilitates intermolecular interactions and aggregation.
ConcentrationTt can be concentration-dependentHigher concentrations can promote intermolecular interactions, affecting the aggregation process.

Engineering of Self-Assembling Peptide Hydrogels for Tissue Scaffolding

The this compound sequence can be incorporated into peptides that are designed to self-assemble into hydrogels. These hydrogels are three-dimensional networks of polymer chains that can absorb large amounts of water, creating a hydrated environment similar to the natural extracellular matrix (ECM). This makes them highly attractive for tissue engineering applications, where they can serve as scaffolds to support cell growth and tissue regeneration. nih.gov

The self-assembly process is driven by non-covalent interactions between the peptide chains, such as hydrogen bonding and hydrophobic interactions. The GVGPGV sequence, with its alternating hydrophobic (Val, Pro) and hydrophilic (Gly) residues, is conducive to this type of self-assembly. The mechanical properties of these hydrogels, such as their stiffness and elasticity, can be tailored by controlling factors like the peptide concentration and the length of the peptide chains. mdpi.comnih.gov This is crucial for tissue engineering, as the mechanical properties of the scaffold can influence cell behavior, including adhesion, proliferation, and differentiation. nih.govmdpi.com

Hydrogel scaffolds for tissue engineering should ideally possess the following characteristics:

Biocompatibility: They should not elicit an adverse immune response.

Biodegradability: They should degrade over time to be replaced by newly formed tissue.

Appropriate Mechanical Properties: Their stiffness and strength should match that of the target tissue. mdpi.com

Porosity: They should have an interconnected pore structure that allows for nutrient and waste transport. mdpi.com

By carefully designing the peptide sequence and controlling the self-assembly conditions, it is possible to create GVGPGV-based hydrogels that meet these requirements for specific tissue engineering applications.

Development of Biocompatible Peptide-Based Materials with Modifiable Functionality

Biocompatibility is a critical requirement for any material intended for use in the body. Materials based on the this compound motif, being derived from a sequence found in the natural protein elastin (B1584352), are generally considered to be highly biocompatible. Studies on the related polymer, poly(GVGVP), have demonstrated excellent biocompatibility in a comprehensive series of biological tests, including assessments for mutagenicity, cytotoxicity, and antigenicity. bohrium.comcapes.gov.br These findings suggest that materials based on the GVGPGV sequence are also likely to be well-tolerated by the body. bohrium.comcapes.gov.br

A key advantage of peptide-based materials is the ability to modify their functionality through chemical synthesis and genetic engineering. kaust.edu.sa Bioactive motifs can be incorporated into the peptide sequence to elicit specific cellular responses. For example, cell-adhesion ligands, such as the Arginyl-Glycyl-Aspartic acid (RGD) sequence, can be included to promote cell attachment to the material. This is particularly important for tissue engineering scaffolds, where strong cell-material interactions are necessary for tissue regeneration.

Furthermore, the chemical structure of the GVGPGV peptide can be modified to introduce specific functional groups. These groups can then be used to attach therapeutic agents, such as growth factors or drugs, to the biomaterial. This allows for the development of "smart" biomaterials that can actively promote tissue healing or provide localized drug delivery. The synthesis and functionalization of peptide-based biomaterials is a versatile approach to creating materials with tailored biological and therapeutic properties. kaust.edu.sarsc.org

Rational Design of Peptidomimetics for Specific Molecular Recognition

Peptidomimetics are small molecules that are designed to mimic the structure and function of a natural peptide. The rational design of peptidomimetics based on the this compound sequence is an area of interest for developing molecules that can specifically interact with biological targets. nih.govnih.gov

The design process often begins with understanding the three-dimensional conformation of the parent peptide. Molecular modeling and computational methods can be used to predict the likely structures that the GVGPGV sequence adopts. nih.gov This information can then be used to design a non-peptide scaffold that presents the key functional groups in the same spatial arrangement as the native peptide.

The goal of peptidomimetic design is to create molecules with improved properties compared to the original peptide, such as:

Increased stability: Peptides are often susceptible to degradation by proteases in the body. Peptidomimetics are designed to be more resistant to enzymatic cleavage.

Enhanced bioavailability: Peptidomimetics can be designed to have better absorption and distribution in the body.

Improved receptor affinity and selectivity: By fine-tuning the structure of the peptidomimetic, it is possible to enhance its binding to a specific biological target.

Computational approaches, such as molecular docking and dynamics simulations, play a crucial role in the rational design of peptidomimetics. nih.govchemrxiv.org These methods can be used to predict the binding affinity of a designed molecule for its target, helping to guide the synthetic efforts towards the most promising candidates. While specific examples of peptidomimetics derived solely from the GVGPGV sequence are not extensively detailed in the available literature, the principles of peptidomimetic design are broadly applicable to this and other peptide sequences. chemrxiv.orgscilit.com

Future Research Directions and Translational Perspectives

Integration of Advanced Biophysical Techniques for Real-time Mechanistic Insight

A thorough understanding of the structure-function relationship of Glycyl-L-valyl-L-prolylglycyl-L-valine is fundamental. Advanced biophysical techniques can provide high-resolution insights into its conformational dynamics, binding kinetics, and thermodynamic properties when interacting with potential biological targets. polarispeptides.comnih.gov

Detailed research findings indicate that the biological activity of peptides is intrinsically linked to their three-dimensional structure and amino acid sequence. polarispeptides.com Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the peptide's solution structure and dynamics, while X-ray crystallography could reveal its solid-state conformation, potentially in complex with a target molecule. nih.gov

To quantify its binding affinity and specificity, methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are indispensable. polarispeptides.comnmr-bio.com SPR can monitor binding events in real-time, providing kinetic data (association and dissociation rates), whereas ITC directly measures the heat changes upon binding, offering a complete thermodynamic profile of the interaction (enthalpy, entropy, and stoichiometry). nih.govnmr-bio.com Circular Dichroism (CD) spectroscopy would be valuable for assessing the peptide's secondary structure and its conformational changes in different environments or upon ligand binding. researchgate.net

Table 1: Advanced Biophysical Techniques for Mechanistic Analysis

TechniqueInsight ProvidedApplication to this compound
Nuclear Magnetic Resonance (NMR)High-resolution 3D structure and dynamics in solution. polarispeptides.comDetermine the conformational ensemble and flexibility of the peptide backbone.
Isothermal Titration Calorimetry (ITC)Thermodynamics of binding (affinity, enthalpy, entropy). nmr-bio.comCharacterize the driving forces behind its interaction with potential biological targets.
Surface Plasmon Resonance (SPR)Kinetics of binding (on/off rates) and affinity. polarispeptides.comMeasure the real-time interaction with immobilized targets like receptors or enzymes.
Circular Dichroism (CD)Secondary structure (e.g., helices, sheets, turns). researchgate.netAssess structural changes in response to environmental factors or binding events.
Mass Spectrometry (MS)Molecular weight and sequence confirmation. polarispeptides.comVerify peptide identity and study post-translational modifications or degradation.

Application of Artificial Intelligence and Machine Learning in Peptide Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide-based drug discovery. mdpi.comoup.com These computational tools can analyze vast datasets to predict peptide properties, identify potential biological activities, and design novel sequences with enhanced functions. nih.govnih.gov

For this compound, AI models could be employed to predict a range of properties, including its binding affinity to various protein targets, potential antimicrobial or anticancer activity, and pharmacokinetic characteristics like stability and cell permeability. mdpi.com ML algorithms trained on large peptide databases can identify sequence motifs associated with specific functions, helping to generate hypotheses about the biological role of this pentapeptide. nih.govresearchgate.net

Furthermore, generative AI models could be used to design novel derivatives of this compound. By making targeted amino acid substitutions, these models can optimize the peptide for increased potency, selectivity, or stability, while minimizing potential toxicity. mdpi.com This in silico approach can significantly accelerate the discovery process by prioritizing the most promising candidates for chemical synthesis and experimental validation. oup.com

Table 2: AI and Machine Learning Applications in Peptide Research

AI/ML ApplicationDescriptionRelevance to this compound
Property PredictionModels predict physicochemical and biological properties from the peptide sequence. nih.govForecast potential bioactivity (e.g., antimicrobial, immunomodulatory), toxicity, and stability.
De Novo DesignGenerative models create new peptide sequences with desired characteristics. nih.govDesign analogs with enhanced target affinity, improved stability, or novel functions.
Target IdentificationAlgorithms predict peptide-protein interactions to identify potential biological targets. mdpi.comIdentify proteins or receptors that this compound may interact with in vivo.
Virtual ScreeningComputationally screen large libraries of peptides against a specific target. oup.comEvaluate derivatives for improved binding or activity before synthesis.

Exploration of Novel Synthetic Pathways for Derivatized this compound

Chemical synthesis is the cornerstone of peptide research, enabling the production of peptides and their analogs for functional studies. While standard solid-phase peptide synthesis (SPPS) is a robust method, exploring novel synthetic pathways can unlock access to more complex and functionalized derivatives of this compound. smolecule.com

Future research should focus on creating a library of derivatives to probe structure-activity relationships. This can be achieved by:

Incorporating Unnatural Amino Acids: Replacing the natural L-amino acids with D-isomers to increase proteolytic stability, or with other non-proteinogenic amino acids to introduce novel chemical functionalities. nih.gov

Lipidation: Attaching fatty acid chains to the peptide can enhance its interaction with cell membranes, improve its pharmacokinetic profile by promoting binding to albumin, and increase its half-life in circulation. researchgate.net

Cyclization: Head-to-tail or side-chain cyclization can conformationally constrain the peptide, which may lead to increased receptor affinity, selectivity, and stability.

Late-Stage Modification: Advanced chemical methods allow for the modification of specific amino acid residues within the fully assembled peptide, providing a versatile platform for diversification. acs.org

These derivatization strategies can transform the parent peptide into candidates with significantly improved drug-like properties.

Table 3: Synthetic Derivatization Strategies

StrategyDescriptionPotential Improvement for this compound
Solid-Phase Peptide Synthesis (SPPS)Sequential addition of amino acids to a resin support. smolecule.comEfficient and scalable production of the core peptide and simple analogs.
LipidationCovalent attachment of a lipid moiety. researchgate.netEnhanced plasma stability, cell permeability, and duration of action.
Unnatural Amino Acid IncorporationReplacing standard amino acids with synthetic variants. nih.govIncreased resistance to enzymatic degradation and introduction of novel functionalities.
Peptide Stapling/CyclizationIntroducing a covalent brace to lock the peptide's conformation.Improved target affinity, selectivity, and proteolytic stability.

Uncovering Undiscovered Biochemical Roles and Interplay in Complex Systems

The specific amino acid composition of this compound hints at several potential, yet undiscovered, biochemical roles. The presence of a proline residue suggests involvement in protein-protein interactions, as proline-rich motifs are known to mediate the assembly of signaling complexes. nih.govquora.comuni-saarland.de Proline-rich peptides can act as signaling molecules and have been associated with immunomodulatory and antimicrobial properties. nih.govnih.gov

The two valine residues, which are branched-chain amino acids (BCAAs), point towards a possible role in metabolic regulation. chemicalbook.comwikipedia.org BCAAs are crucial for muscle protein synthesis, energy homeostasis, and can influence signaling pathways related to insulin (B600854) sensitivity. chemicalbook.com Therefore, this compound could be a cryptic peptide released from a larger dietary or endogenous protein that acts as a signaling molecule in metabolic tissues.

Future research should employ a multi-omics approach to investigate these possibilities. Untargeted proteomics and metabolomics could be used to identify the parent proteins from which this peptide might be derived and to observe its effects on cellular metabolism. Cell-based assays could then be used to explore its impact on specific signaling pathways (e.g., MAPK, mTOR) or cellular processes like proliferation, migration, and immune cell activation.

Table 4: Potential Biochemical Roles and Investigative Approaches

Potential RoleRationale Based on SequenceExperimental Approach
Signaling MoleculeProline-rich motifs are common in protein-protein interaction domains. uni-saarland.deCell-based reporter assays, phosphoproteomics, yeast two-hybrid screening.
Metabolic RegulatorContains Valine, a branched-chain amino acid involved in metabolism. chemicalbook.comwikipedia.orgMetabolomics, glucose uptake assays, analysis of insulin signaling pathways.
ImmunomodulatorProline-rich peptides can possess immunomodulatory functions. nih.govCytokine release assays in immune cells (e.g., PBMCs, macrophages).
Antimicrobial AgentMany proline-rich peptides exhibit antimicrobial activity. nih.govmdpi.comMinimum Inhibitory Concentration (MIC) assays against various bacterial strains.

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling Glycyl-L-valyl-L-prolylglycyl-L-valine in laboratory settings?

  • Methodological Answer :

  • Use personal protective equipment (PPE) including gloves, lab coats, and safety goggles.
  • Avoid inhalation, ingestion, or skin contact. Work in a fume hood if handling powders to minimize aerosol exposure.
  • Store in a cool, dry place away from incompatible substances (e.g., strong oxidizers).
  • Dispose of waste via chemical incineration with afterburner/scrubber systems, adhering to federal and local regulations .

Q. How can researchers verify the structural integrity of this compound after synthesis?

  • Methodological Answer :

  • Employ nuclear magnetic resonance (NMR) for sequence validation and stereochemical analysis.
  • Use mass spectrometry (MS) to confirm molecular weight and purity.
  • Supplement with high-performance liquid chromatography (HPLC) to assess purity levels (≥95% recommended for in vitro studies).
  • Cross-reference spectral data with published databases to resolve ambiguities .

Q. What are the key regulatory considerations for using this compound in preclinical studies?

  • Methodological Answer :

  • Ensure compliance with 40 CFR 720.36 (C) for research chemicals not listed on the TSCA inventory.
  • Document handling procedures per NIH guidelines for experimental reproducibility.
  • Maintain records of disposal methods to align with EPA and state regulations .

Advanced Research Questions

Q. How can researchers address contradictory data on the stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Conduct circular dichroism (CD) spectroscopy to monitor conformational changes across pH gradients (e.g., pH 3–9).
  • Perform molecular dynamics (MD) simulations to predict peptide folding/unfolding behavior.
  • Validate findings with accelerated stability studies (e.g., 25°C/60% RH for 6 months) and compare degradation products via LC-MS .

Q. What experimental strategies are recommended to resolve discrepancies in reported bioactivity of this compound?

  • Methodological Answer :

  • Design dose-response assays with standardized cell lines (e.g., HEK293 or primary cultures) to control for variability.
  • Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays) to cross-validate activity.
  • Replicate studies under identical buffer conditions (e.g., ionic strength, temperature) to isolate confounding factors .

Q. How should ecological risk assessments be designed for this compound given limited ecotoxicity data?

  • Methodological Answer :

  • Perform microcosm studies to evaluate biodegradation in simulated aquatic/soil environments.
  • Use QSAR modeling to predict bioaccumulation potential (log Kow) and acute toxicity to aquatic organisms.
  • Adhere to EPA guidelines (40 CFR 261) for hazard classification and disposal to prevent environmental release .

Q. What computational approaches can elucidate the interaction of this compound with target receptors?

  • Methodological Answer :

  • Apply docking simulations (e.g., AutoDock Vina) to identify binding poses with receptor crystal structures.
  • Validate predictions via alanine scanning mutagenesis to assess critical residue interactions.
  • Integrate free-energy perturbation (FEP) calculations to quantify binding affinities .

Notes on Data Contradiction Analysis

  • Experimental Replication : Ensure strict adherence to NIH preclinical guidelines (e.g., sample size, blinding) to minimize bias .
  • Methodological Transparency : Document all analytical parameters (e.g., HPLC gradients, NMR acquisition times) to enable cross-lab comparisons .
  • Regulatory Alignment : Regularly consult updated SDS sheets and EPA guidelines, as chemical classifications may evolve with new data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.